(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

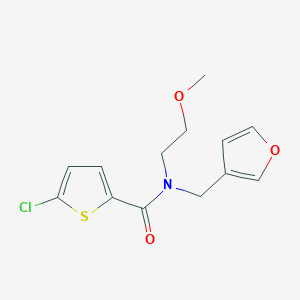

“(2S)-2-Amino-3-cyclohexyloxypropanoic acid;hydrochloride” is a compound consisting of an amino acid with a cyclohexyl group and a hydroxy group attached to the carbon chain, and it is in its hydrochloride form . The “2S” denotes the stereochemistry of the amino acid, indicating that it is in the L- or left-handed form, which is the form most commonly found in nature and used in biological systems.

Synthesis Analysis

While specific synthesis methods for this compound are not available, amino acids are typically synthesized through methods such as the Strecker synthesis or through enzymatic processes . The addition of the cyclohexyl and hydroxy groups would likely occur through additional reactions. The hydrochloride form could be achieved by reacting the final compound with hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom (the alpha carbon) bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom, and a side chain. The side chain in this case would be a -CH2-O-cyclohexyl group .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can form peptides and proteins through peptide bond formation, a reaction that occurs between the amino group of one amino acid and the carboxyl group of another . The hydrochloride form of the amino acid may influence its reactivity and solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids are solid at room temperature, and their melting points, solubility, and other properties can vary widely .科学的研究の応用

Nonlinear Optical Single Crystals

(a): Growth and Characterization: Semi-organic single crystals of O-Cyclohexyl-L-serine hydrochloride (LGHCl) have been grown using the slow solvent evaporation method. The formation of LGHCl crystals is confirmed through Powder X-ray diffraction (PXRD) and FT-IR analysis . These crystals exhibit nonlinear optical properties.

(b): Optoelectronic and Photonic Devices: LGHCl crystals are promising for optoelectronic and photonic applications. Their wide transparency range, high damage threshold, and high thermal stability make them suitable for frequency doubling and device fabrication .

©: Second Harmonic Generation (SHG): LGHCl demonstrates efficient second harmonic generation (SHG) conversion. The Kurtz–Perry powder technique precisely determines its SHG efficiency .

(d): Dielectric Behavior and Photoconductivity: The photoconductive sensitivity and temperature-dependent dielectric behavior (313–343 K) of LGHCl single crystals have been studied .

(e): Theoretical Investigations: Density functional theory (DFT) simulations reveal that LGHCl is thermodynamically and optically stable. Its hyperpolarizability is comparable to other molecules in its class .

Chelation Therapy and Heavy Metal Detoxification

O-Cyclohexyl-L-serine hydrochloride has an affinity for thiol groups. This property suggests potential applications in chelation therapy, specifically for removing heavy metals from the body.

Cysteine Biosynthesis

O-Acetyl-L-serine hydrochloride, a precursor to cysteine, is used as a substrate for identifying and characterizing O-acetyl-L-serine (thiol)lyase enzymes involved in cysteine biosynthesis .

Nerve Agent Research

O-Cyclohexyl-L-serine hydrochloride is relevant in the study of nerve agents. It reacts with the serine hydrolase AChE by phosphonylating the active site serine, highlighting its importance in toxicology research .

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-2-amino-3-cyclohexyloxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJUJMOKRIYKCV-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)

![(3-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718140.png)

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)

![1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2718146.png)